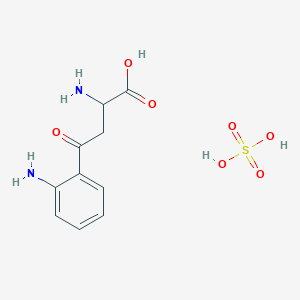

![molecular formula C8H9N3 B1288664 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine CAS No. 1260384-07-3](/img/structure/B1288664.png)

2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

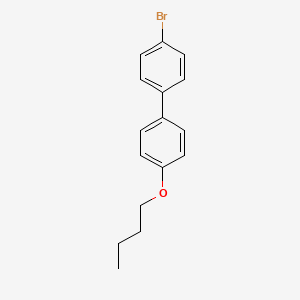

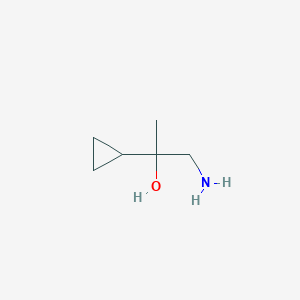

“2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine” is a chemical compound with the molecular formula C8H9N3. It has a molecular weight of 148.16 . This compound is solid at room temperature .

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives, including “2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine”, has been reported in various studies . For instance, one study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The InChI code for “2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine” is 1S/C8H8N2O/c1-5-4-6-2-3-9-8(11)7(6)10-5/h2-4,10H,1H3,(H,9,11) . This code provides a standard way to encode the compound’s molecular structure .Physical And Chemical Properties Analysis

“2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine” is a solid at room temperature . It has a molecular weight of 148.16 . The compound’s InChI code is 1S/C8H8N2O/c1-5-4-6-2-3-9-8(11)7(6)10-5/h2-4,10H,1H3,(H,9,11) .Applications De Recherche Scientifique

1. Synthesis of Pyrrolopyrimidines

The synthesis of new tricyclic pyrrolopyrimidines, involving 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine, was described by Khashi, Davoodnia, & Prasada Rao Lingam (2015). This process used 4-(N,N-dimethylamino)pyridine as a catalyst and provided insights into the synthesis of novel compounds with potential applications in various fields.

2. Creation of Pyrrolopyrimidines for Antibacterial Evaluation

Vazirimehr et al. (2017) synthesized pyrrolopyrimidines and evaluated their antibacterial properties. This research contributes to the development of new antimicrobial agents using 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine derivatives.

3. Design and Synthesis as Potassium-Competitive Acid Blockers

Arikawa et al. (2014) Arikawa, Hasuoka, Hirase, Inatomi, Sato, Hori, Takagi, Tarui, Kawamoto, & Kajino (2014) designed and synthesized derivatives of 1H-pyrrolo[2,3-c]pyridine-7-amine as potassium-competitive acid blockers (P-CABs), highlighting its potential in pharmaceutical applications.

4. Synthesis and Antimicrobial Evaluation of Pyrrole Derivatives

Shaikh, Mali, Thorat, Dhaygude, Bhaldarakar, & Yadav (2021) synthesized novel pyrrole derivatives, including 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine, and evaluated their antimicrobial activities. This research contributes to the search for new antimicrobial agents.

5. Synthesis of 1H-pyrrolo[2,3-c]pyridine and Its N6-Substituted Analogues

Nechayev, Gorobets, Kovalenko, & Tolmachev (2013) efficiently synthesized 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride and its N6-substituted analogues, demonstrating the versatility of 2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine in the synthesis of various compounds.

Propriétés

IUPAC Name |

2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-4-6-2-3-10-8(9)7(6)11-5/h2-4,11H,1H3,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANOLQDHQYUEMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C(=NC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate](/img/structure/B1288581.png)

![(S)-2-Amino-5-[(aminocarbonyl)amino]-N-(4-nitrophenyl)valeramide monohydrobromide](/img/structure/B1288612.png)

![(S)-N-[3-Methyl-1-[(2-naphthylamino)carbonyl]butyl]benzamide](/img/structure/B1288613.png)